molecular formula C13H10ClN3OS2 B299322 2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole

2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole

Cat. No. B299322
M. Wt: 323.8 g/mol
InChI Key: OEUWXHWFEADXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole, commonly known as CMF-019, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of CMF-019 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer research, CMF-019 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In inflammation research, CMF-019 has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In bacterial infection research, CMF-019 has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
CMF-019 has been shown to have various biochemical and physiological effects, depending on the disease model. In cancer research, CMF-019 has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In inflammation research, CMF-019 has been shown to reduce the production of pro-inflammatory cytokines and inhibit immune cell activation. In bacterial infection research, CMF-019 has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

One advantage of using CMF-019 in lab experiments is its diverse biological activities, which make it a promising candidate for various disease models. Another advantage is its relative ease of synthesis and purification. However, one limitation of using CMF-019 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for CMF-019 research. In cancer research, future studies could investigate the potential of CMF-019 in combination with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies could investigate the potential of CMF-019 in chronic inflammatory diseases such as rheumatoid arthritis. In bacterial infection research, future studies could investigate the potential of CMF-019 in combination with other antibiotics to enhance its antibacterial activity. Additionally, future studies could investigate the pharmacokinetics and toxicity of CMF-019 in vivo to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of CMF-019 involves the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and 2-methyl-4-isothiocyanato-1,3-thiazole in the presence of triethylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form CMF-019. The yield of this synthesis method is around 70%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

CMF-019 has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. In cancer research, CMF-019 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that CMF-019 can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In bacterial infection research, CMF-019 has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

Product Name

2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole

Molecular Formula

C13H10ClN3OS2

Molecular Weight

323.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H10ClN3OS2/c1-8-15-11(6-19-8)7-20-13-17-16-12(18-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3

InChI Key

OEUWXHWFEADXGO-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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